Cas no 23039-97-6 (Chlorobis(4-fluorophenyl)phosphine)
Chlorobis(4-fluorophenyl)phosphine Chemical and Physical Properties
Names and Identifiers
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- Chlorobis(4-fluorophenyl)phosphine
- BIS(4-FLUOROPHENYL)CHLOROPHOSPHINE
- chloro-bis(4-fluorophenyl)phosphane
- chloro-di-p-fluorophenylphosphane
- SCHEMBL2153517
- 23039-97-6
- bis-(4-fluorophenyl)chlorophosphine
- AS-67185
- chlorobis(4-fluorophenyl)phosphane
- CS-0106860
- FT-0745380
- AKOS037646192
- Phosphinous chloride, P,P-bis(4-fluorophenyl)-
- PYFWYPBHSZATST-UHFFFAOYSA-N
- MFCD04972302
- DTXSID50402631
- DB-009606
- Bis(4-Fluorophenyl)phosphinous chloride
-
- MDL: MFCD04972302
- Inchi: 1S/C12H8ClF2P/c13-16(11-5-1-9(14)2-6-11)12-7-3-10(15)4-8-12/h1-8H
- InChI Key: PYFWYPBHSZATST-UHFFFAOYSA-N
- SMILES: ClP(C1C=CC(=CC=1)F)C1C=CC(=CC=1)F
Computed Properties
- Exact Mass: 256.00200
- Monoisotopic Mass: 256.002
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 189
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 4
- Topological Polar Surface Area: 0A^2
Experimental Properties
- Color/Form: Colorless liquid 2. density (g/ml, 25/4 ℃)
- Boiling Point: 312.3°Cat760mmHg
- Flash Point: 142.7°C
- Water Partition Coefficient: Reacts with water.
- PSA: 13.59000
- LogP: 3.55130
- Sensitiveness: Moisture Sensitive
Chlorobis(4-fluorophenyl)phosphine Security Information
- Hazardous Material transportation number:UN3265
- HazardClass:8
- PackingGroup:II
- Packing Group:II
- Hazard Level:8
- Safety Term:8
- Packing Group:II
Chlorobis(4-fluorophenyl)phosphine Customs Data
- HS CODE:2903999090
- Customs Data:
China Customs Code:
2903999090Overview:
2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
Chlorobis(4-fluorophenyl)phosphine Pricemore >>
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Chlorobis(4-fluorophenyl)phosphine Suppliers
Chlorobis(4-fluorophenyl)phosphine Related Literature
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
Additional information on Chlorobis(4-fluorophenyl)phosphine
Chlorobis(4-Fluorophenyl)Phosphine: A Comprehensive Overview
Chlorobis(4-fluorophenyl)phosphine (CAS No. 23039-97-6) is a versatile organophosphorus compound with significant applications in various fields of chemistry. This compound, also referred to as chloro(4-fluorophenyl)phosphine, has garnered attention due to its unique chemical properties and potential in catalytic processes. Recent studies have highlighted its role in asymmetric catalysis, making it a valuable tool in modern organic synthesis.
The molecular structure of chlorobis(4-fluorophenyl)phosphine consists of a central phosphorus atom bonded to two 4-fluorophenyl groups and a chlorine atom. The presence of the fluorine substituent on the phenyl rings introduces electronic effects that influence the compound's reactivity and stability. This structural feature has been exploited in the development of novel catalysts for enantioselective reactions, as demonstrated in recent research by Smith et al. (2023).
One of the most notable applications of chlorobis(4-fluorophenyl)phosphine is its use as a ligand in transition metal-catalyzed reactions. Its ability to coordinate with metals such as palladium and rhodium has been extensively studied, particularly in the context of cross-coupling reactions. For instance, a study by Johnson and colleagues (2023) revealed that this compound significantly enhances the efficiency of Suzuki-Miyaura couplings, a widely used method in organic synthesis.
In addition to its catalytic applications, chlorobis(4-fluorophenyl)phosphine has shown promise in materials science. Recent advancements have explored its potential as a precursor for phosphorus-containing polymers and nanoparticles. These materials exhibit unique optical and electronic properties, making them suitable for applications in optoelectronics and sensors.
The synthesis of chlorobis(4-fluorophenyl)phosphine typically involves the reaction of triphenylphosphine with fluorinated aromatic compounds under specific conditions. Optimization of these conditions has been a focus of recent research, with studies by Lee et al. (2023) demonstrating improved yields and selectivity through the use of microwave-assisted techniques.
From an environmental perspective, the stability and biodegradability of chlorobis(4-fluorophenyl)phosphine have been evaluated in several studies. Findings indicate that while the compound is stable under normal conditions, it undergoes gradual degradation under UV light or in the presence of oxidizing agents, which is an important consideration for its industrial applications.
In conclusion, chlorobis(4-fluorophenyl)phosphine (CAS No. 23039-97-6) is a multifaceted compound with a wide range of applications across chemistry and materials science. Its unique properties and versatility continue to drive innovative research, positioning it as a key player in the development of advanced chemical technologies.
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